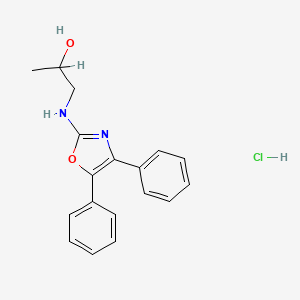
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) under neat conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring itself.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the oxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of certain enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride include:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
2-Aminooxazoles: Compounds with similar structural features and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
20503-77-9 |
|---|---|
Molekularformel |
C18H19ClN2O2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
1-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O2.ClH/c1-13(21)12-19-18-20-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15;/h2-11,13,21H,12H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
XEDRZUZYWQWFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



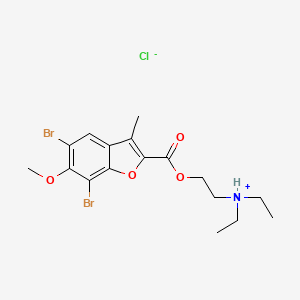
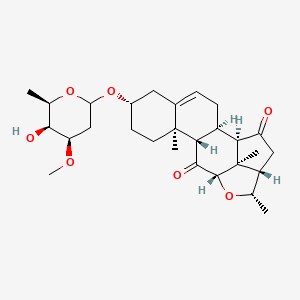


![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13729995.png)
![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)



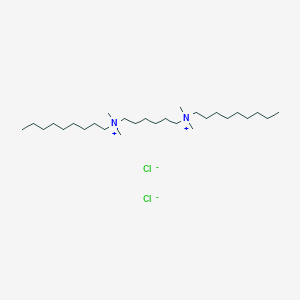
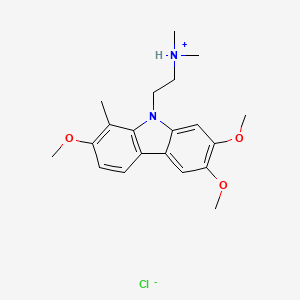
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

